

A Comparative Pharmacokinetic Analysis of Sulfaclozine Sodium Formulations

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Compound of Interest

Compound Name: Sulfaclozine sodium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of different **sulfaclozine sodium** formulations, offering valuable insights for researchers and drug development professionals. The data presented herein is derived from studies investigating the bioequivalence of various oral preparations and the comparative pharmacokinetics of different administration routes in broiler chickens.

Executive Summary

This analysis synthesizes pharmacokinetic data from studies on **sulfaclozine sodium**, a key sulfonamide antibiotic in veterinary medicine. The following sections present a comparative overview of two distinct oral formulations and a comparison between intravenous and intracrop administration routes. Key pharmacokinetic parameters, including maximum plasma concentration (C_{max}), time to reach maximum concentration (T_{max}), and area under the concentration-time curve (AUC), are summarized to facilitate a clear understanding of the bioavailability and disposition of these formulations.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **sulfaclozine sodium** from two comparative studies.

Table 1: Bioequivalence Study of Two Oral **Sulfaclozine Sodium** Formulations^{[1][2]}

Pharmacokinetic Parameter	Formulation 1 (ESB3®)	Formulation 2 (Oraclozin®)	Formulation 3 (Sulfaclozine-Na 60%®)	Formulation 4 (Masoclosafect®)
C _{max} (µg/mL)	16.21	15.24	15.61	15.34
T _{max} (hours)	4.06	4.01	4.06	4.07
AUC ₀₋₂₄ (µg·h/mL)	134.55	123.79	130.87	126.94
AUC _{0-∞} (µg·h/mL)	145.87	134.20	141.23	137.00

Data from two separate bioequivalence studies. Formulations 1 and 2 were compared in one study, and Formulations 3 and 4 in another. All formulations were administered orally at a dose of 30 mg/kg body weight.

Table 2: Pharmacokinetics of Sulfaclozine Following Intravenous (IV) and Intracrop (IC) Administration[3][4]

Pharmacokinetic Parameter	Intravenous (IV) Administration	Intracrop (IC) Administration
C _{max} (µg/mL)	99.62 ± 3.31	22.88 ± 3.00
T _{max} (hours)	0.083	6
AUC ₀₋₇₂ (µg·h/mL)	3584.8	1001.5
t _{1/2β} (hours)	22.31	30.24

Data from a study comparing the two routes of administration at a dose of 60 mg/kg body weight.

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Bioequivalence Studies of Oral Formulations[1][2][5]

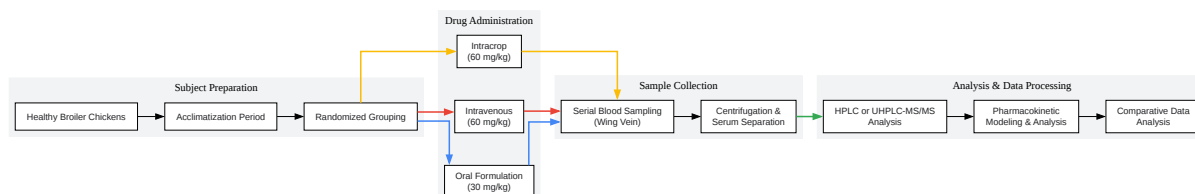
- Subjects: Healthy broiler chickens, 30 days old, weighing between 1.60 and 1.85 kg.
- Experimental Design: A parallel design was used, with 24 chickens divided into two groups of 12. Each group received one of the two oral formulations being compared.
- Drug Administration: A single oral dose of 30 mg/kg body weight of **sulfaclozine sodium** was administered to each chicken.
- Blood Sampling: Blood samples (1 mL) were collected from the wing vein at predefined intervals: 0, 0.08, 0.16, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
- Analytical Method: The concentration of sulfaclozine in the serum was determined using High-Performance Liquid Chromatography (HPLC) with UV detection at 270 nm.[5] A C18 column was used with a mobile phase consisting of deionized water, acetonitrile, and glacial acetic acid.[5]

Comparative Study of Intravenous vs. Intracrop Administration[3][4]

- Subjects: Fourteen 30-day-old male broiler chickens.
- Experimental Design: The chickens were divided into two groups of seven. Group 1 received sulfaclozine via intravenous injection, and Group 2 received it via intracrop administration.
- Drug Administration: A single dose of 60 mg/kg body weight of sulfaclozine was administered to each chicken.
- Blood Sampling: Serum samples were collected at 0.083, 0.50, 2, 6, 24, and 72 hours post-administration.
- Analytical Method: Serum sulfaclozine concentrations were determined by HPLC.[3][4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the pharmacokinetic studies cited in this guide.



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Caption: Experimental workflow for comparative pharmacokinetic studies of **sulfaclozine sodium**.

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